2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid
Description
CAS Number: 2091712-81-9
Molecular Formula: C₁₁H₁₄N₂O₂S
Molecular Weight: 238.31 g/mol
Key Features:
Properties
IUPAC Name |
2-(cyclopropylmethyl)-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c14-11(15)10-8-6-16-4-3-9(8)12-13(10)5-7-1-2-7/h7H,1-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMIVEYNABAQKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=C3CSCCC3=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid is a complex organic compound featuring a unique structural framework that includes a tetrahydrothiopyrano core fused with a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets and pathways.
- Molecular Formula : C11H13N3S
- Molecular Weight : 219.31 g/mol
- Purity : Typically around 95% .
The primary target of this compound is the human Chk1 kinase enzyme. The compound interacts with the active site of Chk1, leading to its inhibition. This inhibition disrupts the cell cycle and affects various cellular processes including cell signaling and gene expression .
Inhibition of Enzymatic Activity
Research indicates that this compound exhibits significant inhibitory activity against several enzymes. Notably:
- Chk1 Kinase : Inhibition leads to potential applications in cancer therapy by disrupting cell cycle regulation .
- Nuclear Enzyme Activities : Related compounds have shown varying degrees of inhibitory activity against nuclear enzymes, suggesting a broader impact on cellular metabolism .
Anti-inflammatory Properties
Compounds similar to this compound have demonstrated anti-inflammatory effects by modulating pro-inflammatory cytokines. This suggests that the compound may also possess anti-inflammatory properties .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. For instance:
- The presence of the cyclopropylmethyl group enhances interaction with biological targets.
- Variations in substituents at different positions on the pyrazole ring can significantly alter activity levels against specific enzymes .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Scaffold Variations
Thiopyrano vs. Pyrano Derivatives
- Thiopyrano[4,3-c]pyrazole (e.g., CAS 2091712-81-9): The sulfur atom in the thiopyran ring enhances lipophilicity and may influence electronic properties, such as hydrogen bonding or metabolic pathways .
Substituent-Driven Structural and Functional Differences
Table 1: Substituent Effects on Key Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
